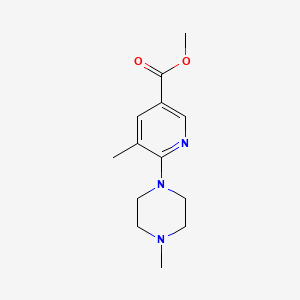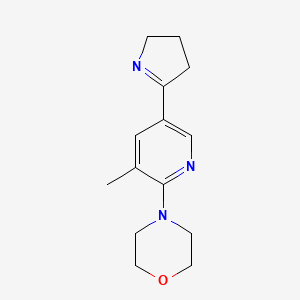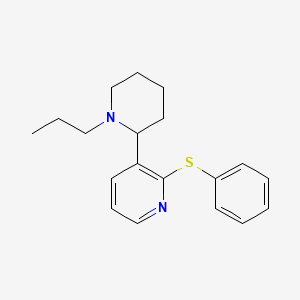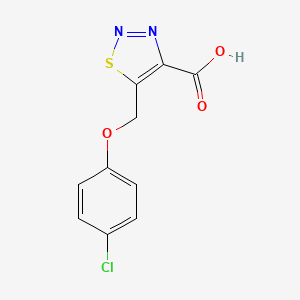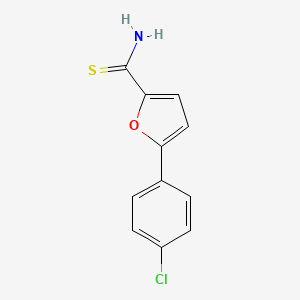
5-(Boc-amino)-2-(5-bromophenyl)thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a bromophenyl-substituted thiourea and an α-haloketone under acidic conditions.
Introduction of the tert-Butoxycarbonyl Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Deprotected Amine: The free amine form of the compound.
Oxidized and Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
科学研究应用
2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromophenyl group can participate in hydrophobic interactions, while the carboxylic acid and amino groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(3-Chlorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
- 2-(3-Fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
- 2-(3-Methylphenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
Uniqueness
2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid is unique due to the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs with different substituents. The bromine atom can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.
属性
分子式 |
C15H15BrN2O4S |
|---|---|
分子量 |
399.3 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H15BrN2O4S/c1-15(2,3)22-14(21)18-12-10(13(19)20)17-11(23-12)8-5-4-6-9(16)7-8/h4-7H,1-3H3,(H,18,21)(H,19,20) |
InChI 键 |
HPVAJCDZNWYAHK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(S1)C2=CC(=CC=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
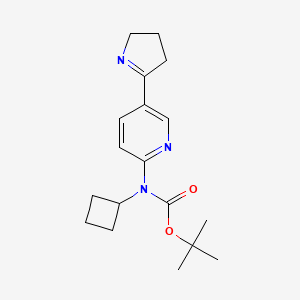

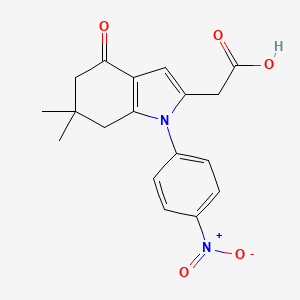

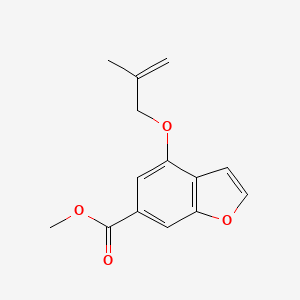
![7-Bromo-3-(2-chlorophenyl)benzo[D]isoxazole](/img/structure/B11802941.png)
